

Application Notes and Protocols for the Synthesis of (D-Phe7)-Somatostatin-14

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Compound of Interest		
Compound Name:	(D-Phe7)-Somatostatin-14	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis, purification, and characterization of **(D-Phe7)-Somatostatin-14**, an analog of the native peptide hormone somatostatin. These protocols are intended for laboratory use by trained professionals in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions.[1] It exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[2] The native peptide has a short biological half-life, which limits its therapeutic potential.[3] The substitution of L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine, is a common strategy to enhance the metabolic stability and receptor binding profile of the peptide. This modification often leads to analogs with prolonged duration of action and altered receptor selectivity, making them valuable tools for research and potential therapeutic agents.[4]

The synthesis of **(D-Phe7)-Somatostatin-14** is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[5][6][7] This method allows for the stepwise assembly of the peptide chain on a solid support, followed by cleavage, deprotection, and cyclization to form the bioactive molecule.



Materials and Reagents

Category	Item	Grade
Resin	2-Chlorotrityl chloride resin	100-200 mesh, 1% DVB
Amino Acids	Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc- Lys(Boc)-OH, Fmoc-Asn(Trt)- OH, Fmoc-Phe-OH, Fmoc-D- Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH	Peptide synthesis grade
Coupling Reagents	HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)	Peptide synthesis grade
Activation Base	DIPEA (N,N- Diisopropylethylamine)	Peptide synthesis grade
Deprotection Reagent	Piperidine	ACS grade
Solvents	DMF (N,N- Dimethylformamide), DCM (Dichloromethane), Acetonitrile (ACN), Diethyl ether	HPLC grade
Cleavage Cocktail	Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2- Ethanedithiol (EDT), Water	Reagent grade
Cyclization Reagent	Potassium ferricyanide (K3[Fe(CN)6])	ACS grade
Purification	Acetic acid, Ammonium acetate	HPLC grade

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS)



The synthesis of the linear **(D-Phe7)-Somatostatin-14** peptide is performed on a 2-chlorotrityl chloride resin following the Fmoc/tBu strategy.[5][8]

Protocol:

- Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
- First Amino Acid Loading:
 - Dissolve Fmoc-Cys(Trt)-OH (1.5 eq.) and DIPEA (4.0 eq.) in DCM.
 - Add the solution to the swollen resin and agitate for 2 hours.
 - Add a small amount of methanol to cap any unreacted sites and agitate for 30 minutes.
 - Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
- Peptide Chain Elongation (for each subsequent amino acid):
 - Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 Drain and repeat with a 15-minute agitation.
 - Washing: Wash the resin with DMF (5x) and DCM (3x).
 - Amino Acid Coupling:
 - In a separate vessel, dissolve the next Fmoc-protected amino acid (3.0 eq.), HBTU (2.9 eq.), HOBt (3.0 eq.), and DIPEA (6.0 eq.) in DMF.
 - Pre-activate for 2-3 minutes.
 - Add the activated amino acid solution to the resin and agigate for 1-2 hours.
 - Washing: Wash the resin with DMF (3x) and DCM (3x).
 - (Optional) Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.



- Sequence of Amino Acid Addition: The amino acids are coupled sequentially in the following order: Thr(tBu), Phe, Trp(Boc), Lys(Boc), Thr(tBu), D-Phe, Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala.
- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3a.
- Resin Drying: Wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 4 hours.

Cleavage and Deprotection

The peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups.

Protocol:

- Prepare a cleavage cocktail of TFA/TIS/EDT/H2O (94:1:2.5:2.5 v/v/v/v).
- Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Cyclization (Disulfide Bond Formation)

The linear peptide is cyclized to form the intramolecular disulfide bond between the two cysteine residues.



Protocol:

- Dissolve the crude linear peptide in 0.1 M ammonium acetate buffer (pH 8.0) at a concentration of 0.1 mg/mL.
- Slowly add a 0.01 M solution of potassium ferricyanide (K3[Fe(CN)6]) dropwise while stirring until a faint yellow color persists.
- Stir the reaction mixture for an additional 1-2 hours at room temperature.
- Quench the reaction by adding acetic acid to lower the pH to ~4.
- Lyophilize the solution to obtain the crude cyclized peptide.

Purification and Characterization

The crude cyclized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

- Purification:
 - Dissolve the lyophilized crude peptide in a minimal amount of aqueous acetonitrile.
 - Purify the peptide on a preparative C18 RP-HPLC column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
 - Collect fractions and analyze by analytical RP-HPLC.
 - Pool the fractions containing the pure peptide and lyophilize.
- Characterization:
 - Analytical RP-HPLC: Confirm the purity of the final product.
 - Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the peptide.



 (Optional) Amino Acid Analysis: Confirm the amino acid composition of the synthesized peptide.[9]

Quantitative Data Summary

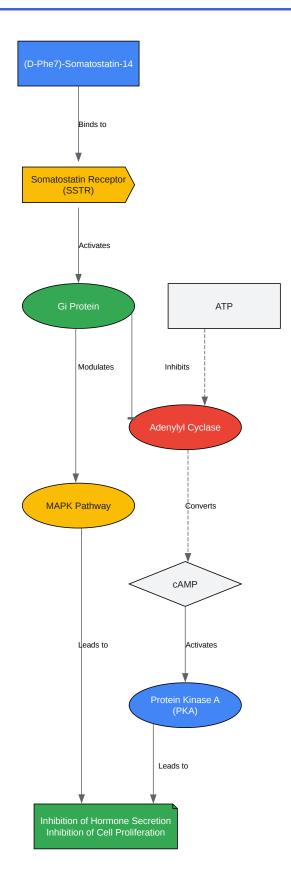
The following table summarizes typical quantitative data expected from the synthesis of **(D-Phe7)-Somatostatin-14**. Actual results may vary depending on the scale of the synthesis and specific laboratory conditions.

Parameter	Expected Value	Method of Determination
Crude Peptide Yield	60-70%	Gravimetric
Purity (after purification)	>95%	Analytical RP-HPLC
Molecular Weight (Monoisotopic)	~1637.7 Da	Mass Spectrometry
Receptor Binding Affinity (IC50)	Varies by receptor subtype (nM range)	Radioligand displacement assay

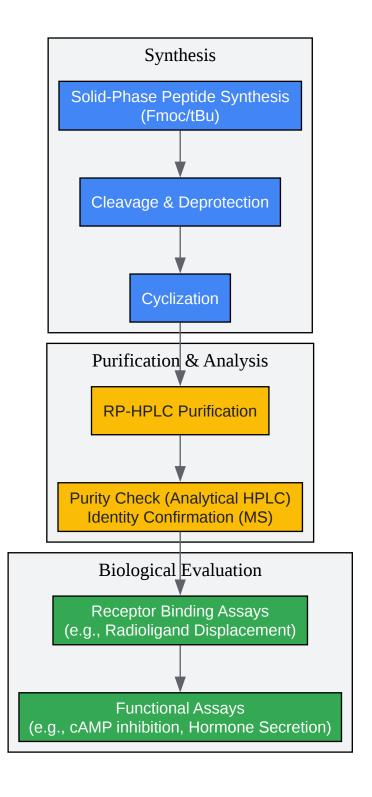
Signaling Pathway and Experimental Workflow Somatostatin Receptor Signaling Pathway

(D-Phe7)-Somatostatin-14, like native somatostatin, is expected to exert its biological effects through the activation of somatostatin receptors (SSTRs).[10] The binding of the ligand to the receptor initiates a cascade of intracellular events, primarily mediated by a Gi protein.[11][12] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other signaling pathways such as the MAPK pathway, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[10]









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